molecular formula C14H10BrClO3 B6383647 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261977-25-6

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6383647
CAS RN: 1261977-25-6
M. Wt: 341.58 g/mol
InChI Key: PNGOFDRSVFHOBJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (3-Br-5-MCPP) is an organic compound belonging to the phenol family. It is a white, crystalline solid with a melting point of 95-98°C and a boiling point of 243-245°C. It is soluble in methanol, ethanol, and ethyl acetate, and insoluble in water. 3-Br-5-MCPP is widely used in the synthesis of various heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking this enzyme, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% may help to reduce inflammation and pain.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its potential use in the treatment of inflammation, cancer, and other diseases. In animal studies, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been shown to reduce inflammation and pain. In vitro studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its availability, ease of synthesis, and low cost. The major limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

Future research on 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% could focus on the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, research could be conducted to further understand its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Synthesis Methods

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenol with bromine in the presence of an acid catalyst. The second step involves the reaction of the brominated product with an amine to form a bromoamide. The third step involves the reaction of the bromoamide with an acid to form the final product.

Scientific Research Applications

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been widely used in the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2). These compounds have been studied for their potential use in the treatment of inflammation, cancer, and other diseases.

properties

IUPAC Name

methyl 3-(3-bromo-5-hydroxyphenyl)-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGOFDRSVFHOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686476
Record name Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol

CAS RN

1261977-25-6
Record name Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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